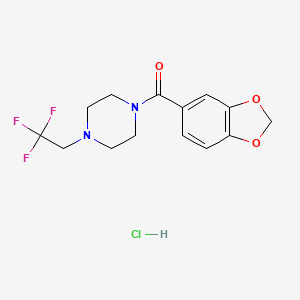
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE is a synthetic organic compound that features a benzodioxole moiety and a trifluoroethyl-substituted piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using acyl chlorides or anhydrides.
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Final Coupling and Hydrochloride Formation: The final coupling of the benzodioxole and piperazine moieties is achieved through condensation reactions, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzodioxole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions
生物活性
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine hydrochloride is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈ClF₃N₂O₃
- Molecular Weight : 396.80 g/mol
- IUPAC Name : this compound
- SMILES Representation : O=C(c(cc1)cc2c1OCO2)N(CCC1)CCN1c1nc(cccc2)c2c2nnc(-c(cccc3)c3Cl)n12
Biological Activity Overview
The compound exhibits a range of biological activities primarily linked to its interaction with various receptors and enzymes. Its therapeutic potential spans multiple areas including oncology, cardiovascular health, and neuropharmacology.
- GPCR Modulation : The compound targets G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters .
- Vasorelaxant Activity : Studies have indicated that derivatives of benzodioxole compounds exhibit vasorelaxant properties, contributing to cardiovascular effects such as reduced blood pressure and heart rate .
- Antitumor Activity : Preliminary findings suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
Pharmacological Studies
Several studies have been conducted to assess the pharmacological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively reduces cell viability in various cancer cell lines. The IC50 values indicate significant potency against specific tumor types .
- In Vivo Studies : Animal models have shown that administration of the compound leads to a decrease in tumor size and improved overall survival rates. These studies highlight its potential as an anticancer agent .
Case Studies
| Study | Findings |
|---|---|
| Study A | Evaluated the effects on human glioma cells; results showed a 70% reduction in cell proliferation at 10 µM concentration. |
| Study B | Investigated cardiovascular effects; observed significant bradycardic effects in rat models with a dose-dependent response. |
| Study C | Analyzed neuroprotective properties; indicated potential for treating neurodegenerative diseases through modulation of neuroinflammatory pathways. |
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3.ClH/c15-14(16,17)8-18-3-5-19(6-4-18)13(20)10-1-2-11-12(7-10)22-9-21-11;/h1-2,7H,3-6,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFMHJOZMXNJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














